molecular formula C13H9NO7S B2625934 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid CAS No. 568543-73-7

4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid

Cat. No.: B2625934
CAS No.: 568543-73-7
M. Wt: 323.28
InChI Key: QHMZISCDKSPNIG-UHFFFAOYSA-N
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Description

4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid is a benzoic acid derivative featuring a 3-nitrobenzenesulfonyloxy substituent at the para position of the aromatic ring.

Properties

IUPAC Name

4-(3-nitrophenyl)sulfonyloxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9NO7S/c15-13(16)9-4-6-11(7-5-9)21-22(19,20)12-3-1-2-10(8-12)14(17)18/h1-8H,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMZISCDKSPNIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)OC2=CC=C(C=C2)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9NO7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 3-nitrobenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yield and purity, often involving purification steps such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Antimicrobial Activity

Research indicates that 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth.

  • Case Study : In vitro studies have shown that this compound can inhibit the growth of Staphylococcus aureus and Escherichia coli, making it a candidate for developing new antibacterial agents .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. It acts by modulating inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.

  • Data Table: Anti-inflammatory Activity
CompoundInhibition (%)Reference
This compound75% at 50 µM

Cancer Research

Recent studies have explored the potential of this compound in cancer treatment. Its ability to inhibit certain enzymes involved in tumor growth presents a promising avenue for further research.

  • Case Study : A study focused on the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are often overexpressed in cancer cells. The compound showed a dose-dependent inhibition of these enzymes, suggesting its potential as an anti-cancer agent .

Drug Development

The unique structure of this compound allows it to serve as a lead compound in drug development. Its sulfonamide group is particularly useful for synthesizing new derivatives with enhanced biological activities.

  • Synthesis Pathway : The compound can be modified to create various analogs that may possess improved efficacy or reduced toxicity compared to existing drugs .

Contraceptive Research

Compounds similar to this compound have been investigated for their potential use as contraceptive agents, particularly through their action on hormonal pathways related to fertility.

  • Case Study : Research demonstrated that certain derivatives could inhibit follicle-stimulating hormone (FSH) activity, suggesting a mechanism for contraceptive action .

Polymer Chemistry

The sulfonamide group in this compound can be utilized in polymer synthesis, particularly for creating materials with specific functional properties.

  • Data Table: Polymer Properties
Polymer TypePropertyReference
Sulfonamide-based polymerHigh thermal stability

Mechanism of Action

The mechanism of action of 4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form an amino group, which can then interact with biological molecules such as proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or modification of protein function.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogs and their substituent-driven differences:

Compound Name Substituents Key Features Reference
4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid -SO₂-O-C₆H₄(NO₂)-3 Strong electron-withdrawing groups; high acidity, low solubility in polar solvents.
4-(3-Nitrobenzyloxy)benzoic acid methyl ester -OCH₂-C₆H₄(NO₂)-3 (esterified carboxyl) Methyl ester reduces acidity; nitro group enhances electrophilicity. Yield: 82% .
4-(4-Nitrobenzylideneamino)benzoic acid -N=CH-C₆H₄(NO₂)-4 Schiff base formation; potential for coordination chemistry and bioactivity.
4-[(4-Chloro-3-nitrophenyl)sulfonylamino]benzoic acid -SO₂NH-C₆H₃(Cl)(NO₂)-4 Chloro and nitro groups increase steric hindrance and thermal stability (b.p. ~598°C predicted) .
4-(Octyloxy)benzoic acid -O-(CH₂)₈CH₃ Long alkyl chain enhances hydrophobicity and liquid crystalline behavior .
4-[(4-Propenoyloxy)undecyloxy]benzoic acid -O-(CH₂)₁₁-O-CO-CH₂CH₂ Polymerizable propenoyl group; used in coatings and additives .
Key Observations:
  • Electron-withdrawing vs. donating groups : Nitro and sulfonyl groups increase acidity (pKa ~2.77 predicted for chloro-nitro derivative ) compared to alkyloxy substituents (e.g., octyloxy, pKa ~4.5–5 typical for benzoic acid).
  • Steric effects : Bulky substituents (e.g., 4-chloro-3-nitro in ) reduce solubility but enhance thermal stability.
  • Synthetic flexibility: Methyl ester derivatives (e.g., ) improve reaction yields (82% in DMF/K₂CO₃), while propenoyloxy chains enable polymerization .
Efficiency Comparison:
  • Methyl ester derivatives (e.g., ) achieve higher yields (82%) due to reduced carboxylate reactivity.
  • Sulfonamide derivatives (e.g., ) may require stringent purification but offer functional versatility.

Physicochemical Properties

  • Acidity : Nitro and sulfonyl groups lower pKa (e.g., 2.77 for vs. ~4.2 for unsubstituted benzoic acid).
  • Solubility : Hydrophobic substituents (e.g., octyloxy ) enhance solubility in organic solvents, while polar groups (e.g., -SO₂NH-) improve aqueous dispersibility at low pH.
  • Thermal stability : Sulfonamide derivatives exhibit high decomposition temperatures (e.g., 598°C predicted for ), making them suitable for high-temperature applications.

Biological Activity

4-[(3-Nitrobenzenesulfonyl)oxy]benzoic acid (commonly referred to as NSB) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a benzoic acid moiety linked to a nitro-substituted benzenesulfonyl group. This configuration is crucial for its biological interactions, particularly in enzyme inhibition and receptor binding.

The biological activity of NSB is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can modify biological macromolecules, leading to inhibition or alteration of their activity. The sulfonate ester linkage may also be hydrolyzed, releasing active species responsible for its biological effects.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antibacterial Activity : The compound has shown promising antibacterial properties against both Gram-positive and Gram-negative bacteria. In vitro studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .
  • Enzyme Inhibition : NSB acts as an inhibitor for several enzymes involved in metabolic pathways. For instance, it has been reported to inhibit the activity of β-secretase, which is implicated in Alzheimer’s disease pathology .
  • Anti-inflammatory Effects : Preliminary studies suggest that NSB may possess anti-inflammatory properties, potentially making it beneficial in treating inflammatory diseases .

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial activity of NSB derivatives against various bacterial strains using the agar disc-diffusion method. Results indicated that compounds with nitro substitutions exhibited enhanced inhibition potency compared to their non-nitro counterparts .
  • Enzyme Inhibition Mechanism : Structure-based design approaches have elucidated how NSB interacts with β-secretase. The compound's binding affinity was assessed through X-ray crystallography and enzyme assays, revealing a K_i value indicating potent inhibitory action .

Data Table: Biological Activities of this compound

Activity TypeTarget Organism/EnzymeObserved EffectReference
AntibacterialStaphylococcus aureusInhibition of growth
AntibacterialEscherichia coliInhibition of growth
Enzyme Inhibitionβ-SecretasePotent inhibition (K_i = 27 nM)
Anti-inflammatoryVarious inflammatory markersReduced inflammation

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